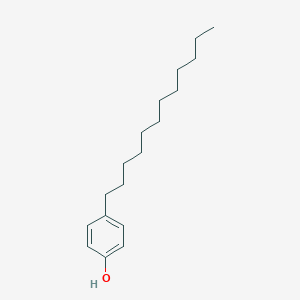

4-Dodecylphenol

Beschreibung

Eigenschaften

IUPAC Name |

4-dodecylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16,19H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWMCPYEODZESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022508 | |

| Record name | 4-Dodecylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw-colored liquid with a phenolic odor; [Fisher Scientific MSDS] | |

| Record name | 4-Dodecylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20031 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000023 [mmHg] | |

| Record name | 4-Dodecylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20031 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

104-43-8 | |

| Record name | p-Dodecylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dodecylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dodecylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-dodecylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DODECYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZF5Y6P2G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Dodecylphenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 4-Dodecylphenol. It includes detailed experimental protocols for the determination of its core properties and visual representations of its potential biological signaling pathways and experimental workflows.

Chemical and Physical Properties of 4-Dodecylphenol

4-Dodecylphenol is an organic compound belonging to the alkylphenol family. It consists of a phenol (B47542) ring substituted with a dodecyl group at the para (4) position. The dodecyl group can be a linear chain (n-dodecylphenol) or a branched isomer. The properties can vary slightly depending on the isomeric form.

Summary of Physicochemical Data

The following tables summarize the key chemical and physical properties of 4-Dodecylphenol.

| Identifier | Value | Source |

| IUPAC Name | 4-dodecylphenol | [1] |

| CAS Number | 104-43-8 (for p-n-dodecylphenol) | [1] |

| 27193-86-8 (for mixture of isomers) | [2][3] | |

| 121158-58-5 (for branched dodecylphenol) | [4][5] | |

| Molecular Formula | C18H30O | [1][4][6] |

| Molecular Weight | 262.43 g/mol | [1][2][3] |

| Canonical SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)O | [1] |

| InChI Key | KJWMCPYEODZESQ-UHFFFAOYSA-N | [1][2] |

| Physical Property | Value | Source |

| Physical Description | Straw-colored liquid with a phenolic odor. May also appear as a white to light yellow powder or crystal. | [1][7] |

| Boiling Point | 310-335 °C (lit.) | [2][8][9][10][11] |

| Melting Point | 64.0 to 68.0 °C (for crystalline form) | [7] |

| Density | 0.94 g/mL at 25 °C (lit.) | [2][8][9][10][11] |

| Vapor Pressure | 3.3E-06 mmHg at 25°C | [8] |

| Water Solubility | Miscible | [8] |

| Flash Point | >230 °F (>110 °C) | [8] |

| Refractive Index | n20/D 1.503 (lit.) | [2][8][9][10][11] |

| LogP (Octanol-Water Partition Coefficient) | 5.85560 | [8] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like 4-Dodecylphenol is guided by standardized international protocols, such as the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data reliability and comparability across different laboratories.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the standard atmospheric pressure (101.325 kPa).[2][8] Several methods can be employed:

-

Ebulliometer Method: This method involves measuring the boiling point by directly observing the temperature of the boiling liquid in a specialized apparatus called an ebulliometer.

-

Dynamic Method: This method measures the boiling point by determining the vapor pressure of the substance as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches the ambient atmospheric pressure.

-

Distillation Method: This method determines the boiling range of a substance by distillation.

-

Siwoloboff Method: A small amount of the substance is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges is recorded.

-

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These thermal analysis techniques can be used to determine the boiling point by detecting the endothermic event associated with boiling.

Determination of Density (OECD Guideline 109)

Density is the mass of a substance per unit volume.[1] For liquids like 4-Dodecylphenol, the following methods are commonly used:

-

Hydrometer: A weighted glass float is placed in the liquid, and the density is read from a calibrated scale on the stem.

-

Hydrostatic Balance: The density is calculated from the difference in the weight of a solid body in air and when immersed in the liquid.

-

Oscillating Densimeter: The natural frequency of a U-shaped tube filled with the liquid is measured, which is directly related to the density of the liquid.

-

Pycnometer Method: A glass bottle with a specific volume (pycnometer) is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.

Determination of Water Solubility (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.[3][12] The two primary methods are:

-

Column Elution Method: This method is suitable for substances with low solubility. A column is packed with an inert support material coated with the test substance. Water is passed through the column, and the concentration of the substance in the eluate is determined until it becomes constant.

-

Flask Method: A certain amount of the substance is stirred in water at a constant temperature for a prolonged period to achieve saturation. The concentration of the substance in the aqueous phase is then determined after separating any undissolved material.

Biological Activity and Signaling Pathways

Alkylphenols, including 4-dodecylphenol, are known as endocrine-disrupting chemicals (EDCs).[13] They can interfere with the body's endocrine system, primarily by mimicking the action of estrogen.

Estrogen Receptor Signaling Pathway

4-Dodecylphenol can bind to estrogen receptors (ERα and ERβ), initiating a signaling cascade that is normally triggered by the natural hormone estradiol. This can lead to the inappropriate activation of estrogen-responsive genes, potentially causing adverse health effects.

Caption: Potential mechanism of endocrine disruption by 4-Dodecylphenol via the estrogen receptor pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physicochemical properties of a chemical substance like 4-Dodecylphenol, based on OECD guidelines.

Caption: A simplified workflow for the experimental determination of physicochemical properties.

References

- 1. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The endocrine disrupting alkylphenols and 4,4'-DDT interfere with estrogen conversion and clearance by mouse liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrative network toxicology and molecular docking reveal 4-Nonylphenol’s multifaceted mechanisms in breast cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. msc-mu.com [msc-mu.com]

- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Environmental Estrogen, Nonylphenol, Activates the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Dodecylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-dodecylphenol in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility principles, predicted solubility in a range of solvents, and a detailed experimental protocol for determining its solubility. Additionally, it explores the relevance of 4-dodecylphenol's solubility in the context of its activity as a xenoestrogen.

Introduction to 4-Dodecylphenol

4-Dodecylphenol is an organic compound consisting of a phenol (B47542) ring substituted with a dodecyl group. This long alkyl chain imparts a significant hydrophobic character to the molecule, making it largely insoluble in water but soluble in many organic solvents.[1] It is commonly used in the manufacturing of surfactants, lubricating oil additives, and phenolic resins. Furthermore, 4-dodecylphenol is recognized as a xenoestrogen, a foreign compound that can interfere with the endocrine system by mimicking estrogen.[2][3] This property makes its interaction with biological systems a subject of extensive research, where understanding its solubility is critical for experimental design.

Solubility of 4-Dodecylphenol in Organic Solvents

The solubility of 4-dodecylphenol is governed by the "like dissolves like" principle. The large, nonpolar dodecyl tail dominates its physical properties, suggesting high solubility in nonpolar organic solvents. The polar hydroxyl group on the phenol ring allows for some interaction with polar solvents.

General solubility statements found in chemical literature indicate that 4-dodecylphenol is soluble in organic solvents such as ethanol (B145695), acetone, and ether.[1][4] One source specifies that it is sparingly soluble in chloroform (B151607) and slightly soluble in methanol.[5]

Predicted Solubility Table

The following table summarizes the predicted qualitative solubility of 4-dodecylphenol in a range of common organic solvents, categorized by their polarity.

| Solvent Classification | Solvent Name | Predicted Solubility | Rationale |

| Nonpolar | Hexane (B92381) | Highly Soluble | The nonpolar alkyl chain of 4-dodecylphenol has strong van der Waals interactions with the nonpolar hexane molecules. |

| Toluene (B28343) | Highly Soluble | The aromatic ring of toluene interacts favorably with the phenol ring of 4-dodecylphenol, and its overall nonpolar character accommodates the dodecyl chain. | |

| Diethyl Ether | Soluble | Ether is a relatively nonpolar solvent that can effectively solvate the alkyl chain. The ether oxygen can also act as a hydrogen bond acceptor for the phenolic hydroxyl group. | |

| Polar Aprotic | Acetone | Soluble | Acetone has a significant dipole moment and can act as a hydrogen bond acceptor, allowing it to interact with the phenolic hydroxyl group, while its organic character helps to solvate the alkyl chain.[1] |

| Dichloromethane (DCM) | Soluble | DCM is a moderately polar solvent that can effectively dissolve many organic compounds. | |

| Ethyl Acetate (B1210297) | Soluble | The ester group in ethyl acetate can act as a hydrogen bond acceptor, and the ethyl and acetyl groups contribute to solvating the nonpolar portion of 4-dodecylphenol. | |

| Tetrahydrofuran (THF) | Soluble | THF is a polar ether that is a good solvent for a wide range of organic compounds. | |

| Polar Protic | Ethanol | Soluble | The hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor, interacting with the phenolic hydroxyl group. The ethyl group provides some nonpolar character to help dissolve the dodecyl chain.[1] |

| Methanol | Sparingly Soluble | Methanol is more polar than ethanol and may be a less effective solvent for the long, nonpolar dodecyl chain. | |

| Water | Insoluble | The large, hydrophobic dodecyl group significantly outweighs the hydrophilic character of the single hydroxyl group, leading to very low water solubility.[1] |

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the quantitative determination of 4-dodecylphenol solubility in an organic solvent using the isothermal saturation method followed by gravimetric analysis. This method is robust and relies on fundamental principles of mass determination.[6][7][8][9]

Materials and Equipment

-

4-Dodecylphenol (solid)

-

Selected organic solvent (e.g., Hexane)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass syringes

-

Pre-weighed glass evaporating dishes

-

Drying oven

-

Desiccator

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-dodecylphenol to a glass vial. The exact amount is not critical, but there must be undissolved solid present at equilibrium.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours with constant agitation. This ensures that the solvent is fully saturated with the solute.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a glass syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact mass of the evaporating dish containing the filtered saturated solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the 4-dodecylphenol (e.g., 60-80 °C).

-

Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has evaporated.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 4-dodecylphenol by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

Calculate the mass of the solvent by subtracting the final mass of the dried 4-dodecylphenol from the mass of the solution (evaporating dish with solution minus the empty dish).

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent (requires the density of the solvent).

-

Relevance of Solubility in Biological Assays: 4-Dodecylphenol as a Xenoestrogen

4-Dodecylphenol is known to be an endocrine disruptor that can bind to estrogen receptors (ERs), thereby mimicking or blocking the effects of endogenous estrogens.[2][3] In vitro assays are commonly used to assess the estrogenic activity of such compounds. These assays typically involve introducing the test compound to cultured cells that contain estrogen receptors.

The poor water solubility of 4-dodecylphenol necessitates the use of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to prepare a concentrated stock solution. This stock solution is then diluted into the aqueous cell culture medium to achieve the desired final concentrations for the assay. The solubility of 4-dodecylphenol in the stock solvent is a critical factor, as it determines the maximum achievable concentration in the experiment. It is also essential to ensure that the final concentration of the organic solvent in the cell culture medium is low enough (typically <0.1%) to not cause cellular toxicity or other artifacts.

Estrogenic Activity Assay Workflow

The following diagram illustrates a general workflow for an in vitro estrogenic activity assay, highlighting the importance of the initial solubilization step.

Caption: Workflow for assessing the estrogenic activity of 4-dodecylphenol.

4-Dodecylphenol and the Estrogen Receptor Signaling Pathway

The diagram below illustrates the mechanism by which 4-dodecylphenol, acting as a xenoestrogen, can interfere with the estrogen receptor (ER) signaling pathway. Its ability to be effectively delivered to the cellular environment in in vitro studies is predicated on its solubility in a suitable carrier solvent.

References

- 1. Page loading... [guidechem.com]

- 2. Xenoestrogen - Wikipedia [en.wikipedia.org]

- 3. Alkylphenol - Wikipedia [en.wikipedia.org]

- 4. Phenol, 4-dodecyl-, branched [chembk.com]

- 5. 4-DODECYLPHENOL CAS#: 210555-94-5 [m.chemicalbook.com]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

A Technical Guide to the Physicochemical Properties of 4-Dodecylphenol: Melting and Boiling Points

This technical guide provides an in-depth overview of the melting and boiling points of 4-dodecylphenol, targeting researchers, scientists, and professionals in drug development. This document outlines the reported physical constants, detailed experimental protocols for their determination, and visual workflows to aid in laboratory practice.

Physicochemical Data of 4-Dodecylphenol

4-Dodecylphenol (CAS No: 104-43-8 for the specific isomer, and 27193-86-8 for a mixture of isomers) is an organic compound with a dodecyl group attached to a phenol (B47542) ring. Its physical properties, particularly the melting and boiling points, can vary, in part due to the presence of different isomers. The quantitative data from various sources are summarized below.

| Physical Property | Reported Value (°C) | Pressure | Notes |

| Melting Point | 50-55[1] | Atmospheric | |

| 66[2] | Atmospheric | ||

| 78 (estimate)[3][4] | Atmospheric | ||

| Boiling Point | 280-290[1] | Atmospheric | |

| 310-335[3][4][5][6][7] | Atmospheric | Often cited for a mixture of isomers. | |

| 175[2] | 2 mmHg |

Experimental Protocols for Determination of Melting and Boiling Points

The following are standard laboratory protocols for determining the melting and boiling points of a solid organic compound like 4-dodecylphenol. The Thiele tube method is a common and effective technique that utilizes a heated oil bath to ensure uniform temperature distribution.[2][4][8]

2.1. Melting Point Determination using the Thiele Tube Method

This method involves heating a small sample of the compound in a capillary tube within a Thiele tube to observe the temperature range over which it melts.[6]

Materials:

-

4-Dodecylphenol sample

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (-10 to 400 °C)

-

Capillary tubes (sealed at one end)

-

Bunsen burner or other heat source

-

Mortar and pestle

-

Rubber band or a small piece of rubber tubing

-

Clamp and stand

Procedure:

-

Sample Preparation: If the 4-dodecylphenol sample is not already a fine powder, gently grind it using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Tap the sealed end of the tube on a hard surface to pack the solid down. Repeat until you have a packed column of 2-3 mm of the sample at the bottom of the tube.

-

Assembling the Apparatus: Attach the capillary tube to the thermometer using a small rubber band. The sample in the capillary tube should be level with the bulb of the thermometer.

-

Setting up the Thiele Tube: Fill the Thiele tube with mineral oil to a level just above the top of the side arm. Clamp the Thiele tube to a stand.

-

Measurement: Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the thermometer bulb and the sample are immersed in the oil and are roughly in the center of the main tube.[3]

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner using a sweeping motion. The design of the tube will cause convection currents that ensure the oil is heated evenly.[4]

-

Observation: As the temperature rises, observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly (about 1-2 °C per minute) and record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[1]

-

Cooling: Allow the apparatus to cool down before dismantling.

2.2. Boiling Point Determination using the Thiele Tube Method (Micro Method)

This micro-method is suitable when only a small amount of the substance is available. It determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[7]

Materials:

-

4-Dodecylphenol sample

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (-10 to 400 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

-

Rubber band or a small piece of rubber tubing

-

Clamp and stand

Procedure:

-

Sample Preparation: Place a small amount of 4-dodecylphenol into the small test tube (about 0.5 mL).

-

Capillary Inversion: Place the capillary tube, with its open end down, into the small test tube containing the sample.

-

Assembling the Apparatus: Attach the small test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Setting up the Thiele Tube: Fill the Thiele tube with mineral oil and clamp it to a stand as described for the melting point determination.

-

Measurement: Insert the thermometer assembly into the Thiele tube, making sure the sample is fully immersed in the oil.

-

Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will expand and be released as a slow stream of bubbles.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point and its vapor is now escaping.

-

Reading the Boiling Point: Remove the heat source and allow the apparatus to cool. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[7][9] Record this temperature.

Visualized Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for determining the melting and boiling points of 4-dodecylphenol.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thiele tube - Wikipedia [en.wikipedia.org]

- 3. labcomercial.com [labcomercial.com]

- 4. Thiele tube - Sciencemadness Wiki [sciencemadness.org]

- 5. chemconnections.org [chemconnections.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of 4-Dodecylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Dodecylphenol is an alkylphenol characterized by a twelve-carbon alkyl chain attached to a phenol (B47542) ring. It serves as a crucial intermediate in the synthesis of surfactants, lubricating oil additives, resins, and other specialty chemicals.[1][2][3] Its utility in various industrial applications necessitates robust and efficient methods for its synthesis and purification.[2] This technical guide provides a comprehensive overview of the prevalent synthesis methodologies, detailed purification protocols, and key characterization data for 4-dodecylphenol, intended for professionals in chemical research and development.

Synthesis of 4-Dodecylphenol

The primary industrial method for synthesizing 4-dodecylphenol is the Friedel-Crafts alkylation of phenol.[4][5] This electrophilic aromatic substitution reaction involves reacting phenol with an alkylating agent in the presence of a catalyst. The dodecyl group predominantly adds to the para position of the phenol ring due to steric hindrance and the directing effect of the hydroxyl group.

Common Alkylating Agents:

-

1-Dodecene (B91753) (or propylene (B89431) tetramer)[6][7]

-

Dodecyl Chloride[8]

Catalysts:

-

Lewis Acids: Aluminum chloride (AlCl₃) is a traditional and highly active catalyst.[4][8]

-

Solid Acids: Acidic ion-exchange resins or activated clay are used as more selective and environmentally benign catalysts.[6][7]

Experimental Protocol: Friedel-Crafts Alkylation using 1-Dodecene and Activated Clay

This method is a common industrial approach that avoids harsh Lewis acids.

Methodology:

-

A 2-liter, four-necked flask is charged with 325 g of phenol and 30 g of dried activated clay (e.g., Galeonite #136).[7]

-

The mixture is heated to 135°C with agitation.[7]

-

575 g of 1-dodecene is added dropwise to the mixture over a period of 4 hours while maintaining the temperature at 135°C.[7]

-

After the addition is complete, the reaction is allowed to proceed for an additional period to ensure completion.

-

The reaction mixture is then cooled, and the activated clay catalyst is removed by filtration.[7]

-

The crude product is then purified by vacuum distillation to yield 4-dodecylphenol.[7]

Experimental Protocol: Friedel-Crafts Alkylation using Dodecyl Chloride and AlCl₃

This protocol employs a classic Lewis acid catalyst.

Methodology:

-

In a suitable reaction vessel, 7.0 g of phenol is heated to 90°C.[8]

-

16.75 g of dodecyl chloride is added dropwise to the phenol.[8] The mixture is allowed to react for 30 minutes at this temperature.[8]

-

The temperature is increased to 100°C, and 12.0 g of powdered aluminum chloride (AlCl₃) is added in portions.[8]

-

The reaction mixture is maintained at 100°C for 4 hours.[8]

-

After the reaction period, the mixture is cooled to room temperature.

Synthesis Data Summary

| Parameter | Method 1: 1-Dodecene & Activated Clay | Method 2: Dodecyl Chloride & AlCl₃ |

| Phenol | 325 g | 7.0 g |

| Alkylating Agent | 575 g (1-Dodecene) | 16.75 g (Dodecyl Chloride) |

| Catalyst | 30 g (Activated Clay) | 12.0 g (AlCl₃) |

| Temperature | 135°C | 90°C, then 100°C |

| Reaction Time | 4 hours (for addition) | 4.5 hours |

| Reported Yield | 537 g (Crude Product) | Not explicitly stated |

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 4-dodecylphenol.

Purification of 4-Dodecylphenol

Purification is critical to remove unreacted starting materials, catalyst residues, and isomeric byproducts. The choice of method depends on the synthesis route and desired purity.

Experimental Protocol: Work-up and Extraction (for AlCl₃ Method)

This protocol is a follow-up to the synthesis described in section 1.2.

Methodology:

-

The cooled reaction mixture is cautiously added to dilute hydrochloric acid to quench the catalyst and separate the organic layer.[8]

-

The resulting mixture is transferred to a separatory funnel and extracted twice with 50-mL portions of ethyl acetate.[8]

-

The combined organic layers (ethyl acetate) are then washed with an 80 mL of 3% aqueous sodium hydroxide (B78521) solution.[8] This step transfers the phenolic product to the aqueous layer as its sodium salt, leaving non-phenolic impurities in the organic layer.

-

The aqueous layer is separated and then acidified with concentrated hydrochloric acid to a pH of 2.[8]

-

Acidification precipitates the 4-dodecylphenol, which is then collected by filtration and washed with water to remove inorganic salts.[8]

-

The resulting solid can be further purified by recrystallization or vacuum distillation.

Purification by Vacuum Distillation

Vacuum distillation is highly effective for separating 4-dodecylphenol from less volatile impurities and isomers.

Methodology:

-

The crude product obtained from synthesis (e.g., after filtration of the clay catalyst) is placed in a distillation flask suitable for vacuum distillation.

-

The system is evacuated to a low pressure.

-

The flask is heated gradually. 4-Dodecylphenol typically boils in the range of 310-335°C at atmospheric pressure, but this is significantly lowered under vacuum.[9][10]

-

The fraction corresponding to the boiling point of 4-dodecylphenol is collected.

Purification Workflow Diagram

Caption: Purification workflows for 4-dodecylphenol.

Characterization and Physical Properties

The identity and purity of the final product are confirmed through various analytical techniques. Spectroscopic data from NMR, IR, and mass spectrometry are used for structural confirmation.[11][12]

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₀O | [11][12] |

| Molecular Weight | 262.43 g/mol | [9][11][12] |

| Appearance | White solid or straw-colored, viscous liquid | [6][13] |

| Boiling Point | ~310-335 °C (at 760 mmHg) | [9][10] |

| Density | ~0.94 g/mL (at 25 °C) | [9][10] |

| Refractive Index | ~1.503 (n20/D) | [9][10] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohols, ketones, and hydrocarbons. | [6][13] |

| CAS Number | 104-43-8 (p-isomer); 27193-86-8 (mixture of isomers) | [9][11] |

Logical Relationships in Synthesis

The synthesis of 4-dodecylphenol involves a balance between reaction rate, selectivity, and process safety. The choice of catalyst and alkylating agent significantly influences the outcome.

Caption: Relationship between catalyst choice and reaction outcomes.

References

- 1. 4-dodecylphenol | 104-43-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Dodecylphenol HY-12D_Guangdong Huajinda New Material Technology Co., Ltd. [hjd-chem.com]

- 3. Dodecyl Phenol - Equilex : Equilex [equilex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Dodecylphenol - PCC Group [products.pcc.eu]

- 7. Synthesis routes of 2-Dodecylphenol [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. 4-ドデシルフェノール, 異性体混合物 | Sigma-Aldrich [sigmaaldrich.com]

- 10. 4-DODECYLPHENOL | 104-43-8 [chemicalbook.com]

- 11. 4-Dodecylphenol | C18H30O | CID 66030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Phenol, 4-dodecyl- [webbook.nist.gov]

- 13. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 4-Dodecylphenol Isomers and Their Structures

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Dodecylphenol (DP) is an alkylphenol of significant industrial and scientific interest, primarily due to its use in the manufacturing of surfactants, lubricating oil additives, and resins. However, its structural complexity, arising from numerous isomers, presents a challenge in fully understanding its physicochemical properties, biological activity, and toxicological profile. This technical guide provides a comprehensive overview of 4-dodecylphenol isomers, their structures, and the implications of this isomerism on their biological interactions. Particular focus is given to their endocrine-disrupting potential through interactions with nuclear receptors. This document is intended to serve as a foundational resource for researchers and professionals in the fields of toxicology, environmental science, and drug development.

Introduction to 4-Dodecylphenol and its Isomerism

4-Dodecylphenol is a chemical compound with the general formula C₁₈H₃₀O, consisting of a phenol (B47542) ring substituted with a dodecyl group. The term "4-dodecylphenol" is often used to refer to a complex mixture of isomers, as the dodecyl group can be a linear chain or a variety of branched structures, and can be attached to the phenol ring at the ortho, meta, or para position. The para-substituted isomers are the most common in commercial products.

The isomeric complexity of dodecylphenol (B1171820) is a critical aspect influencing its properties. The dodecyl group (C₁₂H₂₅) can exist as a straight chain (n-dodecyl) or as numerous branched isomers (e.g., tetrapropenylphenol, which is highly branched). This structural diversity significantly impacts the compound's physical characteristics, such as boiling point and water solubility, as well as its biological activity.

Structures of 4-Dodecylphenol Isomers

The primary distinction between 4-dodecylphenol isomers lies in the structure of the dodecyl alkyl chain.

-

Linear 4-n-Dodecylphenol: This isomer features a straight 12-carbon chain attached to the para position of the phenol ring. Its well-defined structure makes it a useful reference compound in scientific studies.

-

Branched 4-Dodecylphenol: Commercial 4-dodecylphenol is typically a mixture of various branched isomers. The branching can occur at different points along the dodecyl chain, leading to a multitude of possible structures. One common example is tetrapropenylphenol, derived from the oligomerization of propylene. A representative branched isomer is 4-(3,5,7-trimethylnonyl)phenol[1].

The specific arrangement of the alkyl chain, particularly the degree of branching and the nature of the carbon atom attached to the phenol ring (primary, secondary, or tertiary), is a key determinant of the molecule's biological activity.

Physicochemical Properties of 4-Dodecylphenol Isomers

The physicochemical properties of 4-dodecylphenol are influenced by the structure of the dodecyl chain. Generally, these compounds are viscous, oily liquids with a phenolic odor. The data presented below is for mixtures of isomers, unless otherwise specified, as this is the most commercially relevant form.

| Property | Value (Mixture of Isomers) | Value (4-n-dodecylphenol) | Reference(s) |

| Molecular Formula | C₁₈H₃₀O | C₁₈H₃₀O | [2][3] |

| Molecular Weight | 262.43 g/mol | 262.43 g/mol | [2][3] |

| Boiling Point | 310-335 °C | ~280-290 °C | [2] |

| Density | 0.94 g/mL at 25 °C | Not readily available | [2] |

| Flash Point | 113 °C (closed cup) | Not readily available | |

| Refractive Index | n20/D 1.503 | Not readily available | [2] |

| log Kow (Octanol-Water Partition Coefficient) | ~7.6 | 7.91 | [3] |

| Water Solubility | Low | Very low | |

| Appearance | Straw-colored viscous liquid | White solid | [2] |

Toxicological Profile

The toxicological effects of 4-dodecylphenol are a significant area of research, particularly concerning its potential as an endocrine disruptor. The acute toxicity data is primarily available for mixtures of isomers.

| Endpoint | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 2100 mg/kg bw | |

| LD₅₀ | Rabbit | Dermal | >2000 mg/kg bw | |

| Skin Corrosion/Irritation | Rabbit | Dermal | Severe skin irritation | |

| Eye Damage/Irritation | - | - | Causes serious eye damage |

Signaling Pathway Interactions

4-Dodecylphenol and other alkylphenols are known to interact with several key signaling pathways, leading to their endocrine-disrupting effects. The structure of the isomer plays a critical role in the potency of these interactions.

Estrogen Receptor (ER) Signaling Pathway

The most well-characterized biological activity of 4-dodecylphenol is its ability to act as a xenoestrogen by binding to and activating the estrogen receptor (ER). This interaction can mimic the effects of the natural hormone 17β-estradiol, leading to the disruption of normal endocrine function. Studies on other alkylphenols, such as nonylphenol, have shown that branched isomers with a tertiary carbon atom at the para position exhibit the highest estrogenic potency. This is attributed to their structural similarity to estradiol, allowing for a better fit into the ligand-binding pocket of the ER.

References

Toxicological Profile of 4-Dodecylphenol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive toxicological profile of 4-Dodecylphenol (4-DP), a member of the alkylphenol chemical family. 4-Dodecylphenol is utilized in the manufacturing of lubricant additives and resins and has been identified as a substance of concern due to its persistence, bioaccumulation potential, and toxic properties.[1][2] This document synthesizes available data on its physicochemical properties, acute toxicity, local effects, repeated dose toxicity, reproductive and developmental toxicity, genotoxicity, and mechanisms of endocrine disruption. Quantitative data are presented in tabular format for clarity, and key experimental protocols and signaling pathways are detailed and visualized to provide a thorough understanding for the scientific community.

Physicochemical Properties

4-Dodecylphenol encompasses a group of isomers with the chemical formula C₁₈H₃₀O, where a dodecyl group is attached to the phenol (B47542) ring, typically at the para position.[1] Commercial dodecylphenol (B1171820) is often a complex mixture of branched isomers.[2] Its high octanol-water partition coefficient (log Kow) indicates a lipophilic nature, contributing to its low water solubility and high potential for bioaccumulation.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₀O | [3] |

| Molecular Weight | 262.4 g/mol | [3] |

| CAS Numbers | 104-43-8 (4-Dodecylphenol); 121158-58-5 (Branched); 27193-86-8 (Mixture of isomers) | [3][4][5] |

| Vapour Pressure | 0.009 Pa at 20°C | [1] |

| Water Solubility | 31 µg/L at 22°C (main components); 2.1 mg/L (commercial material) | [1] |

| Log Kow | 7.14 | [1] |

| Fish Bioconcentration Factor (BCF) | 823 | [1] |

| Biodegradability | Not readily or inherently biodegradable | [1] |

Acute Toxicity

4-Dodecylphenol exhibits low acute toxicity via oral and dermal routes based on available animal studies.[2]

| Endpoint | Species | Route | Value (LD50) | Key Observations | Reference |

| Acute Oral Toxicity | Rat (Sprague Dawley) | Oral | 2100 mg/kg bw (mixed isomers) | Weight loss, weakness, diarrhea, collapse, mortality. Necropsy revealed hemorrhagic lungs and gastrointestinal inflammation. | [2] |

| Acute Dermal Toxicity | Rabbit (NZW) | Dermal | >2000 mg/kg bw (mixed isomers) | Sub-lethal signs included weakness and collapse. | [2] |

| Acute Dermal Toxicity | Rabbit (NZW) | Dermal | 15 g/kg bw (branched) | Skin irritation was noted. | [2] |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

The acute oral toxicity test provides an estimation of the median lethal dose (LD50). The Up-and-Down Procedure (UDP) is a sequential method that minimizes animal usage. The protocol involves dosing single animals at 48-hour intervals. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This continues until specific stopping criteria are met, allowing for the calculation of the LD50 and its confidence interval. Observations include clinical signs of toxicity and mortality over a 14-day period.[6]

Irritation and Corrosivity

4-Dodecylphenol is a potent skin and eye irritant, with sufficient evidence to classify it as corrosive.[2][3][4][7]

| Endpoint | Species | Finding | GHS Classification | Reference |

| Skin Irritation/Corrosion | Rabbit | Causes severe skin burns; in vivo tests showed severe erythema, oedema, and necrosis. | Skin Corrosion, Category 1B/1C | [2][3][4] |

| Eye Irritation/Damage | Rabbit | Causes serious eye damage. | Eye Damage, Category 1 | [2][3][4] |

Experimental Protocol: Skin Corrosion/Irritation (OECD TG 404)

This test involves applying the test substance to a small area of skin on a single animal (typically a rabbit). The site is observed for dermal reactions, including erythema (redness) and oedema (swelling), at specified intervals (e.g., 1, 24, 48, and 72 hours). If a corrosive effect is observed in the initial test, further testing is terminated. If not, a confirmatory test with additional animals is performed. The severity and reversibility of the skin reactions determine the classification.

Reproductive and Developmental Toxicity

The reproductive system is a primary target for the systemic toxicity of 4-dodecylphenol.[2] It is classified as a substance that may damage fertility or the unborn child.[3][4][7]

| Study Type | Species | Dose Levels (mg/kg/day) | NOAEL | Key Findings | Reference |

| 2-Generation Study (OECD TG 416) | Rat (Crl:CD(SD)) | 1.5, 15, 75 | 5-15 mg/kg/day | Females: Reduced ovary weights, decreased corpora lutea, lengthened oestrous cycles. Males: Reduction in reproductive organ weights. | [2] |

Experimental Protocol: Two-Generation Reproductive Toxicity Study (OECD TG 416)

This study is designed to provide information on the effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, gestation, parturition, and lactation. The substance is administered to parental (P) generation animals before and during mating, and through gestation and lactation. Dosing continues for the first-generation (F1) offspring, which are then mated to produce a second generation (F2). Endpoints evaluated include fertility indices, offspring viability, and detailed histopathology of reproductive organs.

Genotoxicity

Based on available data, 4-dodecylphenol and related compounds in its group are not expected to be genotoxic.[2] A standard battery of tests is typically used to assess genotoxicity, starting with in vitro assays.

Experimental Protocol: Standard Genotoxicity Testing Battery

A common strategy for evaluating genotoxicity involves a two-test in vitro core battery.[8]

-

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): This test uses several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with mutations in genes required for histidine or tryptophan synthesis. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). A positive result (a "revertant" mutation) is indicated by an increase in the number of bacterial colonies that can grow in the absence of the essential amino acid.[9][10]

-

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells. Micronuclei are small, membrane-bound DNA fragments from chromosome breaks (clastogenicity) or whole lagging chromosomes (aneugenicity) that are not incorporated into the daughter nuclei during cell division.[9][10]

If in vitro tests yield positive results, in vivo follow-up tests, such as the rodent micronucleus assay, may be conducted to assess relevance to a whole organism.[8]

Endocrine Disruption and Mechanistic Toxicology

4-Dodecylphenol is recognized as an endocrine disrupting chemical (EDC), primarily acting as a xenoestrogen.[3][11]

-

Estrogenic Activity: Like other EDCs with structures similar to endogenous hormones, 4-DP can bind to and activate estrogen receptors (ERα and ERβ).[12][13][14] This binding mimics the action of 17β-estradiol, leading to the modulation of gene expression and potentially disrupting normal endocrine function.[13][15] This mechanism is a key contributor to its observed reproductive toxicity.

-

Interference with Hormone Metabolism: Studies on related alkylphenols show they can inhibit the hepatic conversion of the potent estrogen 17β-estradiol (E2) to the weaker estrone (B1671321) (E1).[16] This suppression of estrogen clearance can lead to an increased estrogenic load in the body.[16]

-

Thyroid System Interaction: In vitro high-throughput screening assays have identified 4-dodecylphenol as an inhibitor of deiodinases (DIO 1, 2, 3) and iodotyrosine deiodinase (IYD), suggesting a potential to interfere with thyroid hormone regulation.[2]

Summary of Hazard Classifications

Based on its toxicological profile, 4-Dodecylphenol is classified for several significant health and environmental hazards under the Globally Harmonized System (GHS).

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B / 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Reproductive Toxicity | Category 1B / 2 | H360/H361: May/Suspected of damaging fertility or the unborn child |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. 4-Dodecylphenol | C18H30O | CID 66030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 5. scribd.com [scribd.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. ukaat.org.uk [ukaat.org.uk]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. The endocrine disrupting alkylphenols and 4,4'-DDT interfere with estrogen conversion and clearance by mouse liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Transport of 4-Dodecylphenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Dodecylphenol (4-DP) is an alkylphenol of significant environmental interest due to its widespread use and potential for endocrine disruption. Understanding its behavior in the environment is crucial for accurate risk assessment and management. This technical guide provides a comprehensive overview of the environmental fate and transport of 4-Dodecylphenol, consolidating key data on its physicochemical properties, degradation pathways, mobility, and bioaccumulation potential. Detailed experimental protocols and visual diagrams of core processes are included to support further research and professional evaluation. Quantitative data is sparse for 4-DP specifically; therefore, data from close structural analogs like 4-nonylphenol (B119669) (4-NP) are used for read-across where noted, a common practice in environmental risk assessment.

Physicochemical Properties of 4-Dodecylphenol

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These parameters determine its partitioning between air, water, soil, and biota. The properties of 4-Dodecylphenol are summarized in the table below.

| Property | Value | Reference / Note |

| Molecular Formula | C₁₈H₃₀O | [1][2] |

| Molecular Weight | 262.43 g/mol | [2][3] |

| Physical State | Viscous liquid; may appear as a white solid | [1][4] |

| Boiling Point | 310-335 °C | [2][4][5] |

| Density | 0.94 g/mL at 25 °C | [2][4][5] |

| Vapor Pressure | 9.14 x 10⁻⁶ mmHg at 25 °C | [5] |

| Water Solubility | Limited / Low | [1] |

| log Kₒw (Octanol-Water Partition Coeff.) | 6.1 (for branched dodecyl phenol) | [6] |

| pKa | 10.14 (Predicted) | [1] |

Table 1: Physicochemical Properties of 4-Dodecylphenol.

The high octanol-water partition coefficient (log Kₒw) indicates that 4-Dodecylphenol is highly lipophilic, suggesting a strong tendency to partition from water into organic phases, such as soil organic carbon and biological tissues.[6][7][8] Its low vapor pressure suggests that volatilization from water or soil surfaces is not a significant transport pathway.[5]

Environmental Fate and Transport

The fate of 4-Dodecylphenol in the environment is determined by a combination of transport and transformation processes. Due to its properties, the primary compartments of concern are soil, sediment, and aquatic biota.

Degradation Processes

Degradation is the breakdown of a chemical into simpler molecules through biotic or abiotic processes.[9]

Biodegradation is a key transformation process for alkylphenols, mediated by microorganisms in soil and aquatic systems.[10]

-

Aerobic Biodegradation: In the presence of oxygen, the primary biodegradation pathway for alkylphenols like 4-DP involves the microbial oxidation of the alkyl chain. This process typically leads to the formation of more polar metabolites, such as carboxylic acids, before eventual mineralization to CO₂ and water.[11] While specific half-life data for 4-DP is limited, studies on the analogous 4-nonylphenol show that biodegradation half-lives can range from a few days to over a hundred days, depending on environmental conditions like temperature, pH, and microbial community composition.[10] Substances classified as "readily biodegradable" are often assigned a default half-life of 15 days in freshwater for modeling purposes.[12]

-

Anaerobic Biodegradation: Under anaerobic conditions, such as in deep sediments, the degradation of alkylphenols is significantly slower. The persistence of these compounds increases substantially in anoxic environments.[13]

| Parameter | Value / Description | Environment | Reference / Note |

| Biodegradation Potential | Expected to biodegrade, but may be slow. | Aerobic aquatic & soil | [10] (Analog data) |

| Aerobic Half-Life (t½) | Days to months. | Water/Sediment | [10] (Analog data) |

| Persistence | Considered persistent, especially in sediment. | Anaerobic environments | [13] (Analog data) |

Table 2: Biodegradation Data Summary for Alkylphenols.

Photodegradation, or photolysis, is the breakdown of chemicals by light energy. For alkylphenols, this process can occur through direct absorption of UV light or, more commonly, through indirect photo-oxidation involving reactive species like hydroxyl radicals (•OH).[14]

-

Aqueous Photodegradation: In sunlit surface waters, indirect photolysis is the more significant pathway. The presence of sensitizers like dissolved organic matter or metal ions (e.g., Fe(III)) can accelerate the degradation of alkylphenols by generating hydroxyl radicals.[14] The process involves the attack of these radicals on the aromatic ring and the alkyl chain.[14]

-

Atmospheric Photodegradation: Due to its very low vapor pressure, 4-DP is not expected to be present in the atmosphere in significant quantities. Therefore, atmospheric photodegradation is not considered a major fate process.

Sorption and Mobility in Soil and Sediment

The mobility of a chemical in soil and its tendency to partition to sediment is governed by its sorption characteristics, quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Kₒc).[15][16]

-

Sorption Behavior: Given its high lipophilicity (high log Kₒw), 4-Dodecylphenol is expected to adsorb strongly to soil and sediment organic matter.[17] This strong sorption limits its mobility in soil and reduces its concentration in the aqueous phase, thereby decreasing the potential for groundwater contamination but increasing its persistence in the solid phase.[15]

| Parameter | Value / Description | Implication | Reference / Note |

| log Kₒw | 6.1 | High potential for sorption | [6] |

| log Kₒc (estimated) | > 4.5 | Low to slight mobility in soil | Estimation based on log Kₒw |

| Mobility Class | Low / Slight / Immobile | Unlikely to leach to groundwater | Based on Kₒc estimation |

Table 3: Sorption and Mobility Characteristics of 4-Dodecylphenol.

Bioaccumulation

Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in the surrounding environment.[18][19] It is a critical factor for assessing risks to wildlife and the potential for transfer through the food chain. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF).[20]

-

Bioaccumulation Potential: A log Kₒw value greater than 3 is an indicator for potential bioconcentration.[18] With a log Kₒw of 6.1, 4-Dodecylphenol has a very high potential to bioaccumulate in the fatty tissues of aquatic organisms.[6]

-

Bioconcentration Factor (BCF): Experimental BCF values for 4-DP are not widely available. However, a measured BCF for branched dodecylphenol (B1171820) in fish has been reported in a range of 289 to 1428.[6] These values confirm that the substance is bioaccumulative. According to REACH criteria, a substance is considered "bioaccumulative" if its BCF is >2000 and "very bioaccumulative" if its BCF is >5000.[20] While the reported values are below the 2000 threshold, they are significant and indicate a high potential for accumulation in aquatic life.

| Parameter | Value | Species | Reference |

| Bioconcentration Factor (BCF) | 289 - 1428 (dimensionless) | Fish (unspecified) | [6] |

Table 4: Bioaccumulation Data for Dodecylphenol.

Experimental Protocols

The data presented in this guide are derived from standardized experimental methodologies. Below are detailed overviews of the key protocols used to study the environmental fate of substances like 4-Dodecylphenol.

Biodegradation Assessment (OECD 301)

The "Ready Biodegradability" of a chemical is assessed using the OECD 301 test guidelines.[21][22] These tests screen for rapid and ultimate biodegradation in an aerobic aqueous medium.[23]

-

Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms from a source like activated sludge from a wastewater treatment plant.[24][25] The mixture is incubated under aerobic conditions in the dark for 28 days.[22]

-

Methodology (e.g., OECD 301B - CO₂ Evolution Test):

-

Preparation: A defined concentration of the test substance (e.g., 10-20 mg/L of Total Organic Carbon) is added to a mineral medium.[25] The solution is inoculated with microorganisms.[25]

-

Incubation: The test vessels are incubated at a constant temperature (22 ± 2 °C) and aerated with CO₂-free air.[25]

-

Measurement: The CO₂ produced from the mineralization of the test substance is trapped in a solution (e.g., barium or sodium hydroxide) and quantified by titration or using an inorganic carbon analyzer.[25]

-

Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical maximum amount (ThCO₂), corrected for CO₂ production in a blank control (inoculum only).[25]

-

-

Pass Criteria: A substance is considered "readily biodegradable" if it achieves ≥60% of its ThCO₂ within a 10-day window during the 28-day test period.[9][22]

Soil Sorption/Desorption (OECD 106)

The adsorption and desorption characteristics of a chemical are determined using the Batch Equilibrium Method as described in OECD Guideline 106.[26][27][28]

-

Principle: The test quantifies the partitioning of a chemical between an aqueous solution and a soil or sediment sample at equilibrium.[29] The results are used to calculate the adsorption coefficient (Kₑ) and the organic carbon-normalized coefficient (Kₒc).[29]

-

Methodology:

-

Preliminary Test (Tier 1): A preliminary study is conducted to determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and the stability of the test substance.[29][30]

-

Adsorption Phase (Tier 2):

-

Known masses of soil (typically using several different soil types) are placed in centrifuge tubes.[29]

-

An aqueous solution of the test substance (often ¹⁴C-labeled for ease of analysis) in 0.01 M CaCl₂ is added.[26]

-

The tubes are agitated in the dark at a constant temperature (e.g., 20 °C) for the predetermined equilibrium time (e.g., 48 hours).[29]

-

The solid and aqueous phases are separated by centrifugation.[26]

-

The concentration of the test substance remaining in the aqueous phase is measured.[26]

-

-

Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.[28] The Kₑ value is calculated, and the Kₒc is determined by normalizing Kₑ to the organic carbon content of the soil.[29]

-

Desorption Phase (Tier 3 - Optional): The supernatant can be replaced with a fresh solution, and the system is re-equilibrated to determine the extent of desorption.[29]

-

Bioaccumulation in Fish (OECD 305)

The potential for a chemical to bioconcentrate in fish is determined following the OECD Guideline 305.[18]

-

Principle: The study consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase. The concentration of the test chemical is measured in the fish tissue and the water over time to calculate the bioconcentration factor (BCF).[18]

-

Methodology:

-

Uptake Phase: A group of fish of a single species is exposed to a constant, sublethal concentration of the test substance in water under flow-through conditions. This phase typically lasts for 28 days, or until a steady state is reached (the concentration in the fish tissue remains constant).[18]

-

Depuration Phase: After the uptake phase, the remaining fish are transferred to a clean, flowing water system without the test substance. The rate at which the chemical is eliminated from the fish tissues is monitored.

-

Sampling: Fish and water samples are collected at regular intervals during both phases.

-

Analysis: The concentration of the test substance in the fish tissue (Cբ) and in the water (Cᵥ) is determined using appropriate analytical methods, such as liquid or gas chromatography coupled with mass spectrometry.[31][32][33]

-

Calculation: The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state (BCF = Cբ / Cᵥ).[20]

-

Visualizations of Key Processes

Environmental Fate and Transport Pathways

The following diagram illustrates the primary pathways for the movement and transformation of 4-Dodecylphenol upon its release into the environment.

Caption: Conceptual model of 4-Dodecylphenol's environmental fate.

Simplified Aerobic Biodegradation Pathway

This diagram shows a simplified, hypothetical pathway for the aerobic biodegradation of 4-Dodecylphenol, based on known pathways for similar alkylphenols.

Caption: Simplified aerobic biodegradation pathway for 4-Dodecylphenol.

Experimental Workflow for Soil Sorption (OECD 106)

This workflow illustrates the key steps involved in determining the soil sorption coefficient (Kₑ) for a chemical like 4-Dodecylphenol.

Caption: Workflow for determining soil sorption via Batch Equilibrium.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 4-Dodecylphenol | C18H30O | CID 66030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-n-Dodecylphenol | CAS#:104-43-8 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 8. Partition coefficient (KOW) and distribution ratio (DOW) - ECETOC [ecetoc.org]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. Occurrence and biodegradation of nonylphenol in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ecetoc.org [ecetoc.org]

- 13. Nonylphenol - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemsafetypro.com [chemsafetypro.com]

- 16. ladwp.com [ladwp.com]

- 17. log KOC - ECETOC [ecetoc.org]

- 18. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 19. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 20. Predicting the Bioconcentration Factor in Fish from Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oecd.org [oecd.org]

- 22. contractlaboratory.com [contractlaboratory.com]

- 23. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 24. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 25. microbe-investigations.com [microbe-investigations.com]

- 26. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 27. oecd.org [oecd.org]

- 28. oecd.org [oecd.org]

- 29. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 30. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 31. Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

Biodegradation Pathways of 4-Dodecylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dodecylphenol is a member of the alkylphenol chemical class, characterized by a phenol (B47542) ring substituted with a twelve-carbon alkyl chain. These compounds are utilized in the manufacturing of lubricating oil additives, surfactants, and antioxidants. Due to their widespread use, they can be released into the environment, raising concerns about their persistence and potential endocrine-disrupting effects. Understanding the biodegradation pathways of 4-dodecylphenol is crucial for assessing its environmental fate and developing effective bioremediation strategies. This guide provides an in-depth overview of the putative biodegradation pathways of 4-dodecylphenol, drawing upon research on other long-chain alkylphenols, and outlines the experimental approaches used to study these processes.

Proposed Aerobic Biodegradation Pathways of 4-Dodecylphenol

The aerobic biodegradation of long-chain alkylphenols like 4-dodecylphenol is believed to be initiated by the enzymatic attack on the aromatic ring, as the long, branched alkyl chain is often more resistant to initial oxidation. The proposed pathway generally involves hydroxylation of the phenol ring, followed by ring cleavage.

A key initial step is the hydroxylation of 4-dodecylphenol to form a catechol intermediate, such as 4-dodecylcatechol. This reaction is typically catalyzed by a phenol hydroxylase. Following the formation of the catechol, the aromatic ring is cleaved by dioxygenase enzymes. This can occur through two primary mechanisms:

-

Ortho-cleavage pathway: The ring is cleaved between the two hydroxyl groups of the catechol intermediate by catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid derivatives.

-

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, resulting in the formation of a hydroxymuconic semialdehyde derivative.

Subsequent enzymatic reactions further break down these intermediates into smaller molecules that can enter central metabolic pathways, such as the Krebs cycle, leading to complete mineralization to carbon dioxide and water.

Proposed Anaerobic Biodegradation Pathways of 4-Dodecylphenol

Under anaerobic conditions, the biodegradation of phenolic compounds proceeds through different initial activation mechanisms due to the absence of oxygen as a cosubstrate for hydroxylases. For phenol and some smaller alkylphenols, this often involves an initial carboxylation step.

In a putative anaerobic pathway for 4-dodecylphenol, the initial activation step could be a carboxylation reaction, adding a carboxyl group to the aromatic ring, likely at the para-position to the hydroxyl group, catalyzed by a carboxylase. This is followed by the conversion of the hydroxyl group to a hydrogen atom, a process known as dehydroxylation, to form a benzoyl-CoA derivative. This central intermediate then undergoes dearomatization and ring cleavage, eventually leading to intermediates that can be funneled into central metabolism.

Quantitative Data on Alkylphenol Biodegradation

While specific quantitative data for the biodegradation of 4-dodecylphenol is scarce in publicly available literature, data from studies on other long-chain alkylphenols, such as nonylphenol and octylphenol, can provide a reference for expected degradation rates and efficiencies. The following table summarizes the types of quantitative data typically reported in such studies.

| Parameter | Typical Range of Values (for Nonylphenol/Octylphenol) | Analytical Method(s) | Reference Organism(s) |

| Degradation Rate | 5-20 mg/L/day | HPLC, GC-MS | Sphingomonas sp., Pseudomonas sp. |

| Half-life (t1/2) | 2-15 days | HPLC, GC-MS | Mixed microbial consortia |

| Metabolite Concentration | 0.1-5 mg/L | LC-MS, GC-MS | Sphingomonas sp. |

| Mineralization (% of initial 14C) | 30-60% | Scintillation counting | Radiolabeled substrate studies |

| Enzyme Specific Activity | 0.1-2.0 U/mg protein | Spectrophotometric assays | Cell-free extracts |

Experimental Protocols

Studying the biodegradation of 4-dodecylphenol involves a series of interconnected experimental procedures, from isolating capable microorganisms to identifying metabolic byproducts.

Isolation and Enrichment of Degrading Microorganisms

-

Sample Collection: Collect soil or water samples from sites with a history of contamination with alkylphenols or related compounds.

-

Enrichment Culture: Inoculate a mineral salts medium (MSM) containing 4-dodecylphenol as the sole carbon source with the collected environmental samples.

-

Serial Dilution and Plating: After successive transfers in liquid enrichment cultures, perform serial dilutions and plate onto MSM agar (B569324) plates exposed to 4-dodecylphenol vapor to isolate individual colonies.

-

Identification: Characterize promising isolates through 16S rRNA gene sequencing.

Biodegradation Assays in Batch Culture

-

Inoculum Preparation: Grow the isolated strain(s) in a rich medium (e.g., Luria-Bertani broth) to the late exponential phase, then harvest the cells by centrifugation, wash with sterile saline solution, and resuspend in MSM.

-

Batch Cultures: Set up triplicate flasks containing MSM and a defined concentration of 4-dodecylphenol. Inoculate with the prepared cell suspension. Include sterile controls (no inoculum) and biotic controls (with inoculum but no 4-dodecylphenol).

-

Incubation: Incubate the flasks on a rotary shaker at a controlled temperature and pH.

-

Sampling: At regular intervals, withdraw samples for analysis of 4-dodecylphenol concentration and microbial growth (e.g., optical density at 600 nm).

Analytical Methods for Metabolite Identification

-

Sample Preparation: Centrifuge the collected samples to remove bacterial cells. Acidify the supernatant and extract with an organic solvent (e.g., ethyl acetate). Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.

-

High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with a gradient of acetonitrile (B52724) and water (with a small amount of formic acid) to separate 4-dodecylphenol and its polar metabolites. Detection can be achieved using a UV or fluorescence detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the extracted metabolites (e.g., by silylation) to increase their volatility. Use a GC-MS system to separate and identify the compounds based on their retention times and mass fragmentation patterns.

Enzyme Assays

-

Cell-Free Extract Preparation: Grow the bacterial strain in the presence of 4-dodecylphenol to induce the degradative enzymes. Harvest the cells, resuspend them in a buffer, and lyse them by sonication or French press. Centrifuge to remove cell debris and collect the supernatant (cell-free extract).

-

Phenol Hydroxylase Assay: Monitor the substrate-dependent oxidation of NADH or NADPH spectrophotometrically at 340 nm.

-

Catechol Dioxygenase Assays:

-

Catechol 1,2-dioxygenase: Measure the formation of cis,cis-muconic acid from catechol at 260 nm.

-

Catechol 2,3-dioxygenase: Measure the formation of 2-hydroxymuconic semialdehyde at 375 nm.

-

Conclusion